molecular formula C23H25N3O3 B4857603 2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline

2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline

Cat. No. B4857603
M. Wt: 391.5 g/mol
InChI Key: HBCIUWKSMXKWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential to induce tumor regression.

Mechanism of Action

2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline activates the immune system by inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then stimulate the production of other immune cells, including natural killer (NK) cells and T cells, which attack and kill cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inducing cytokine production, this compound also inhibits the growth of blood vessels that supply nutrients to tumors, leading to tumor starvation and regression. This compound has also been shown to have anti-inflammatory effects and to increase the permeability of blood vessels, allowing immune cells to better access and attack tumors.

Advantages and Limitations for Lab Experiments

2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for 2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline research. One area of interest is the development of new formulations of this compound that improve its solubility and reduce its toxicity. Another area of interest is the combination of this compound with other anti-cancer agents to improve its efficacy. Finally, there is interest in exploring the use of this compound in combination with immunotherapy to further enhance its anti-tumor effects.
Conclusion:
This compound is a synthetic compound that has shown promise as an anti-cancer agent. Its ability to activate the immune system and induce tumor regression has made it an attractive target for cancer research. While there are some limitations to its use in lab experiments, there are many potential future directions for this compound research that could lead to the development of new and effective cancer therapies.

Scientific Research Applications

2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor regression in a variety of cancer types, including lung, breast, and colon cancer. This compound works by activating the immune system to attack cancer cells, leading to tumor cell death.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-14-22(24-19-7-5-4-6-18(16)19)25-10-12-26(13-11-25)23(27)17-8-9-20(28-2)21(15-17)29-3/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCIUWKSMXKWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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